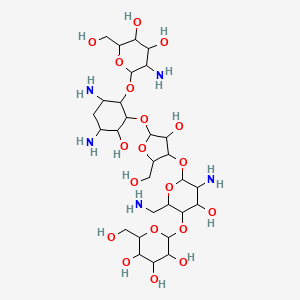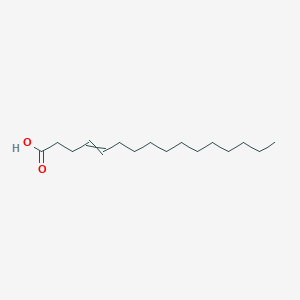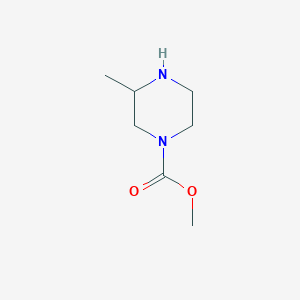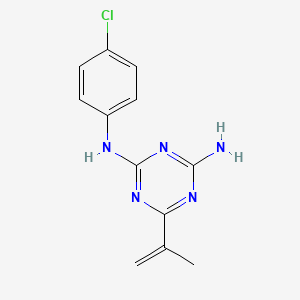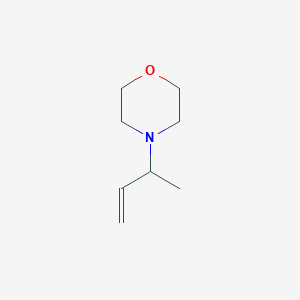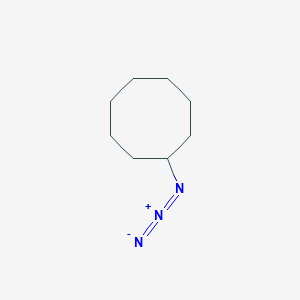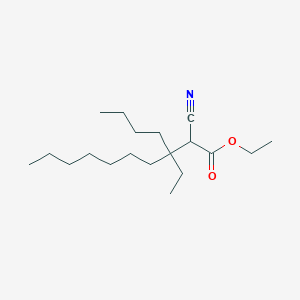![molecular formula C20H12N2O4 B14686624 1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) CAS No. 32671-10-6](/img/structure/B14686624.png)
1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) is an organic compound with the molecular formula C20H12N2O4 It is a derivative of benzene and contains two isocyanate groups attached to a phenylene-oxy-phenylene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) typically involves the reaction of 1,4-phenylenebis(oxy)bis(4-aminobenzene) with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate groups. The general reaction scheme is as follows:
[ \text{1,4-Phenylenebis(oxy)bis(4-aminobenzene)} + \text{Phosgene} \rightarrow \text{1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) involves large-scale phosgenation processes. The reaction is typically conducted in a solvent such as toluene or chlorobenzene, and the temperature is carefully controlled to optimize yield and purity. The resulting product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization Reactions: It can undergo polymerization reactions to form polyurethanes when reacted with diols or polyols.
Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Alcohols and Amines: For the formation of urethanes and ureas, reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a catalyst.
Diols and Polyols: For polymerization reactions, the compound is reacted with diols or polyols under controlled conditions to form polyurethanes.
Major Products Formed
Urethanes: Formed by the reaction of the isocyanate groups with alcohols.
Ureas: Formed by the reaction of the isocyanate groups with amines.
Polyurethanes: Formed by the polymerization reaction with diols or polyols.
Aplicaciones Científicas De Investigación
1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are important materials in the production of foams, elastomers, and coatings.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its biocompatibility and reactivity.
Industrial Applications: Utilized in the production of adhesives, sealants, and coatings with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups undergo nucleophilic addition reactions with alcohols and amines, leading to the formation of urethane and urea linkages.
Polymerization: The compound can polymerize with diols or polyols to form polyurethanes, which have a wide range of applications in various industries.
Comparación Con Compuestos Similares
1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) can be compared with other similar compounds, such as:
1,1’-Methylenebis(4-isocyanatobenzene): Similar in structure but with a methylene bridge instead of a phenylene-oxy-phenylene backbone. It is also used in the production of polyurethanes.
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene): Contains nonyl groups instead of isocyanate groups, leading to different reactivity and applications.
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nitrobenzene): Contains nitro groups instead of isocyanate groups, which significantly alters its chemical properties and applications.
The uniqueness of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) lies in its dual isocyanate functionality and the phenylene-oxy-phenylene backbone, which provides specific reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
32671-10-6 |
|---|---|
Fórmula molecular |
C20H12N2O4 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
1,4-bis(4-isocyanatophenoxy)benzene |
InChI |
InChI=1S/C20H12N2O4/c23-13-21-15-1-5-17(6-2-15)25-19-9-11-20(12-10-19)26-18-7-3-16(4-8-18)22-14-24/h1-12H |
Clave InChI |
ABUJJNMWUJEMTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


